4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
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Overview
Description
4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a natural compound known for its potent biological activities. It has been shown to inhibit the growth of cancer cells and possesses anti-diabetic properties . The compound’s molecular formula is C15H22O2, and it has a molecular weight of 234.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves several steps, including the formation of the core naphthalene structure followed by functional group modifications. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are optimized for high yield and cost-effectiveness, often utilizing automated systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in organic synthesis studies.
Biology: The compound’s ability to inhibit cancer cell growth makes it a valuable tool in cancer research.
Medicine: Its anti-diabetic properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which 4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one exerts its effects involves multiple molecular targets and pathways. It inhibits cancer cell growth by interfering with cell cycle progression and inducing apoptosis. The compound’s anti-diabetic effects are mediated through the modulation of glucose metabolism and insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares a similar core structure but differs in functional groups.
10-epi-α-selinene: Another compound with a similar naphthalene core but different substituents.
Aristolochene: Similar in structure but with distinct biological activities.
Uniqueness
4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is unique due to its potent biological activities, particularly its ability to inhibit cancer cell growth and its anti-diabetic properties. These features make it a valuable compound in both scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVETGJOLYNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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